molecular formula C14H7ClN4 B14442914 2-Chloroquinoxalino[2,3-c]cinnoline CAS No. 75608-90-1

2-Chloroquinoxalino[2,3-c]cinnoline

Cat. No.: B14442914
CAS No.: 75608-90-1
M. Wt: 266.68 g/mol
InChI Key: ARXGYNNGULSZLQ-UHFFFAOYSA-N
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Description

2-Chloroquinoxalino[2,3-c]cinnoline is a heterocyclic compound that belongs to the class of polyaza heterocycles It is characterized by a fused ring system containing nitrogen atoms, which imparts unique chemical and physical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloroquinoxalino[2,3-c]cinnoline typically involves the halogenation of quinoxalino[2,3-c]cinnoline. One common method includes the reaction of quinoxalino[2,3-c]cinnoline with hydrogen chloride or phosphorus trichloride in chloroform solution. This reaction yields a highly insoluble, deep blue adduct, which, upon treatment with aqueous sodium hydroxide, produces 10-chloroquinoxalino[2,3-c]cinnoline in high overall yield .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloroquinoxalino[2,3-c]cinnoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Hydrogen Chloride: Used in the halogenation process to introduce chlorine atoms.

    Sodium Methoxide: Employed in nucleophilic substitution reactions to replace chlorine atoms with methoxy groups.

Major Products Formed

Mechanism of Action

The mechanism of action of 2-Chloroquinoxalino[2,3-c]cinnoline involves its interaction with specific molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo nucleophilic substitution and halogenation reactions, which can modify its chemical structure and biological activity. The exact molecular targets and pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

2-Chloroquinoxalino[2,3-c]cinnoline can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific halogenation pattern and reactivity, which distinguishes it from other related compounds.

Properties

CAS No.

75608-90-1

Molecular Formula

C14H7ClN4

Molecular Weight

266.68 g/mol

IUPAC Name

2-chlorocinnolino[4,3-b]quinoxaline

InChI

InChI=1S/C14H7ClN4/c15-8-5-6-10-9(7-8)13-14(19-18-10)17-12-4-2-1-3-11(12)16-13/h1-7H

InChI Key

ARXGYNNGULSZLQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C=CC(=C4)Cl)N=NC3=N2

Origin of Product

United States

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